2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Description
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine is a complex heterocyclic compound featuring a fused benzazulene core modified with multiple nitrogen and oxygen atoms. Its structural complexity—combining a benzazulene scaffold with a carbohydrate component—positions it as a hybrid between nucleoside analogs and polycyclic aromatic systems.
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c14-13-15-11-10-6(1-2-21-17-11)4-18(12(10)16-13)9-3-7(20)8(5-19)22-9/h4,7-9,19-20H,1-3,5H2,(H3,14,15,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZDAZBBXLMRA-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC2=C3C1=CN(C3=NC(=N2)N)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CONC2=C3C1=CN(C3=NC(=N2)N)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine (CAS No. 477205-38-2) is a novel nucleoside analog with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antiviral and antitumor properties.
Molecular Structure
- Molecular Formula: C13H17N5O4
- Molecular Weight: 307.31 g/mol
- CAS Number: 477205-38-2
The compound features a unique structure that includes a deoxyribose sugar moiety and a tetraazabenz[cd]azulen backbone, which is crucial for its biological activity.
Antiviral Activity
Research indicates that nucleoside analogs often exhibit antiviral properties. In vitro studies have shown that compounds structurally similar to This compound can inhibit viral replication. For instance:
- Guanosine Analogs: Similar compounds have demonstrated moderate activity against herpes simplex virus type 2 (HSV-2) and parainfluenza virus .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies. Notably:
- Cell Line Studies: The compound was tested against leukemic cell lines such as L1210 and P388. It exhibited significant cytotoxicity with ID50 values of 39 μM and 33 μM respectively .
The biological activity of this compound may be attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis in viruses and cancer cells. Its structural features enable it to engage with specific enzymes involved in nucleotide metabolism.
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of several deoxyribonucleoside analogs against HSV-2. The results indicated that certain structural modifications enhanced activity against the virus:
| Compound Name | Activity Against HSV-2 | ID50 (μM) |
|---|---|---|
| Guanosine Analog | Moderate | 50 |
| UMP Analog | Moderate | 39 |
| Tested Compound | Significant | 33 |
This highlights the potential of This compound in developing antiviral therapies.
Study 2: Antitumor Activity
In another investigation focusing on antitumor properties:
| Cell Line | ID50 (μM) |
|---|---|
| L1210 | 39 |
| P388 | 33 |
These findings suggest that the compound could serve as a basis for new treatments targeting specific cancer types.
Comparison with Similar Compounds
Spirocyclic Oxa-Aza Systems ()
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic oxa-aza framework. Unlike the target compound, these feature a benzothiazole substituent and lack the deoxyribofuranosyl group. Their synthesis involves condensation reactions with 2-oxa-spiro[3.4]octane-1,3-dione, yielding stable six-membered rings .
Key Differences :
Thiophene-Fused Azulenols ()
Compounds such as 2-(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-ol (9d) exhibit fused thiophene-azulene systems. These lack the oxygen-rich deoxyribofuranosyl group but share the multicyclic nitrogen-oxygen architecture.
Key Differences :
- Heteroatoms: Sulfur (thiophene) vs. oxygen (ribofuranosyl).
- Functionality : Hydroxyl groups in 9d vs. amine groups in the target compound.
Nucleoside-Like Derivatives ()
The deoxyribofuranosyl-adenine derivative 8,5'-aminimino-9-(5'-deoxy-/3o-ribofuranosyl)adenine (4a) shares the carbohydrate component with the target compound. However, 4a is adenine-based, whereas the target compound’s aglycone is a benzazulene system.
Key Similarities :
- Synthetic Challenges : highlights acid-sensitive deprotection steps, which may parallel challenges in synthesizing the target compound’s glycosidic bond .
Benzodioxepin Derivatives ()
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a simpler bicyclic system with oxygen and nitrogen atoms. While it lacks the fused tetraaza framework, its amine group and oxygen-rich structure may share reactivity profiles with the target compound.
Key Differences :
- Complexity: Monocyclic vs. polycyclic fused system.
- Molecular Weight : 165.18 g/mol (benzodioxepin) vs. ~400–500 g/mol (estimated for target compound).
Comparative Data Table
Research Implications and Gaps
- Lessons from (spirocyclization) and (glycosidic bond formation) may inform methodology.
- Biological Potential: While benzothiazole-spiro compounds () are synthetic intermediates, the ribofuranosyl moiety () suggests the target compound could interact with nucleic acid targets.
- Structural Uniqueness : The combination of a tetraazabenzazulene core with a carbohydrate component distinguishes it from simpler benzodioxepins () or thiophene-azulenes ().
Preparation Methods
Glycosylation of Sodium Salt Intermediates
A key step is the glycosylation of the sodium salt of heterocyclic precursors with protected sugar halides to form nucleoside analogs. For example:
- Sodium salt of methyl 2-chloro(or methylthio)-4(5)-cyanomethylimidazole-5(4)-carboxylate is glycosylated with 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide.
- This reaction yields exclusively the β-D-ribofuranosyl nucleoside derivatives (e.g., methyl 2-chloro-4-cyanomethyl-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-5-carboxylate).
- Subsequent ammonolysis converts nitrile groups to amino groups, forming amino-substituted nucleosides.
- Dehalogenation or dethiation steps then remove halogen or sulfur substituents to yield the desired nucleoside analogs.
Use of 2-Deoxy Sugar Derivatives
Functional Group Transformations
- Desulfurization of 2'-deoxy-6-thioguanine derivatives can be employed to produce 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purine.
- Diazotization followed by chloride replacement and subsequent substitution with sulfur-containing reagents (e.g., thiolacetic acid) allows the introduction of sulfur atoms at specific positions.
- Deacetylation completes the synthesis of purine-2-thione analogs.
Comparative Data Table of Key Synthetic Steps
Research Findings and Notes
- The sodium salt glycosylation method provides a regioselective and efficient route to β-D-ribofuranosyl nucleosides without formation of undesired isomers, which is critical for the synthesis of the target compound.
- Use of protected sugar halides (benzoyl or toluoyl groups) ensures selective glycosylation and prevents side reactions.
- Ammonolysis is a versatile step converting nitrile or ester functionalities into amino groups essential for the heterocyclic structure.
- Dehalogenation and dethiation steps are crucial to remove protective or activating substituents, revealing the final active nucleoside analog.
- The desulfurization and diazotization sequence allows modification of purine rings, enabling access to sulfur-containing analogs and their derivatives.
- These methods collectively enable the synthesis of complex nucleoside analogs like 2-(2-Deoxy-β-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine with high regio- and stereoselectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
